2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Overview
Description
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound belonging to the benzothiazole family, known for its broad spectrum of biological activities.
Mechanism of Action
Target of Action
The primary target of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity and preventing the deactivation of PTEN . This results in the prevention of tumor progression .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This leads to the inhibition of the PI3K/AKT pathway, which is often overactive in cancer cells .
Result of Action
The compound has been found to have a significant cytotoxic response to cancer cell lines tested . Specifically, it has been found to induce apoptosis, a form of programmed cell death .
Biochemical Analysis
Biochemical Properties
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with DNA molecules, inducing cell cycle arrest and activation of caspases, which are enzymes that play essential roles in programmed cell death (apoptosis) . Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on cells are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as human leukemia cells (K562 and Reh) . It mediates cytotoxic responses by interacting with DNA and activating caspases, leading to cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to cell cycle arrest and apoptosis . The compound also interacts with enzymes such as caspases, enhancing their activity and promoting programmed cell death . Additionally, this compound can inhibit or activate other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its efficacy may decrease over extended periods due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inducing apoptosis and altering cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to induce apoptosis in cancer cells without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the therapeutic potential of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Pramipexole: A derivative used in the treatment of Parkinson’s disease and schizophrenia.
Benzothiazole: A parent compound with various biological activities
Uniqueness
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is unique due to its specific functional groups and structural features, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZALVQILJSBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1N)O)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245226 | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001648-75-4 | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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